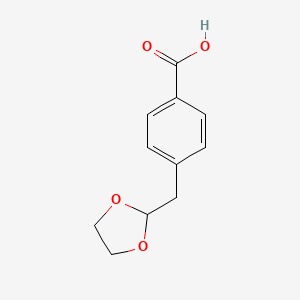

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid

Description

Significance of Benzoic Acid Derivatives in Synthetic Organic Chemistry

Benzoic acid and its derivatives are cornerstone molecules in the field of synthetic organic chemistry. The benzoic acid scaffold, consisting of a benzene (B151609) ring attached to a carboxyl group, is prevalent in numerous naturally occurring and synthetically produced compounds. ymerdigital.compreprints.org These derivatives are not merely simple aromatic carboxylic acids; they are crucial intermediates and starting materials for a vast array of chemical transformations. researchgate.net

The literature reveals their extensive application in synthesizing compounds with significant biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. ymerdigital.comnih.gov In medicinal chemistry, the benzoic acid moiety is a key component in the structure of various approved drugs, such as the diuretic furosemide (B1674285) and the local anesthetic benzocaine. researchgate.net Its utility also extends to the food and cosmetic industries, where it is often used as a preservative. ymerdigital.com The reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring make benzoic acid derivatives highly versatile synthons for creating diverse and complex molecular architectures. researchgate.net

The Role of 1,3-Dioxolane (B20135) Moieties in Advanced Molecular Design

The 1,3-dioxolane ring, a five-membered cyclic acetal (B89532), is a significant structural motif in modern molecular design, particularly within medicinal chemistry and materials science. chemicalbook.com This heterocyclic system is found in a number of natural and synthetic drugs and is often incorporated into molecular frameworks to enhance biological activity. researchgate.net

Research indicates that the presence of a 1,3-dioxolane ring can lead to improved anticancer, antiviral, and antifungal properties. chemicalbook.comresearchgate.net This enhancement is often attributed to the two oxygen atoms within the ring, which can act as hydrogen bond acceptors, thereby improving interactions between the molecule and its biological target. researchgate.net Beyond its role in modulating bioactivity, the 1,3-dioxolane group is widely employed in organic synthesis as a protecting group for aldehydes and ketones. Its stability under various reaction conditions, coupled with its straightforward introduction and removal, makes it an invaluable tool for chemists in multi-step syntheses. silverfernchemical.com Furthermore, some 1,3-dioxolane derivatives have been investigated for their ability to overcome multidrug resistance in cancer treatment, highlighting their potential in developing more effective chemotherapeutic strategies. nih.gov

Research Trajectories for 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid: A Review of Current Literature Gaps

Despite the established importance of its constituent benzoic acid and 1,3-dioxolane moieties, a thorough review of the scientific literature reveals a notable scarcity of dedicated research on this compound itself. The majority of available information is confined to chemical supplier catalogs and databases, which provide basic physicochemical data but lack in-depth studies on its synthesis, reactivity, and potential applications. molport.comnih.govchemicalbook.com

This significant literature gap presents a fertile ground for future investigation. Based on the known properties of its functional groups, several research trajectories can be proposed:

Medicinal Chemistry: Given the diverse biological activities associated with both benzoic acid and dioxolane derivatives, a primary research avenue would be the synthesis and evaluation of this compound and its analogues for pharmacological activity. ymerdigital.comresearchgate.net Screening for anticancer, antimicrobial, or anti-inflammatory properties could yield promising lead compounds.

Polymer and Materials Science: The compound's bifunctional nature, possessing both a carboxylic acid and a cyclic acetal, makes it an intriguing candidate as a monomer or precursor for novel polymers. cymitquimica.com Its incorporation into polymer chains could impart unique properties such as altered stability or solubility.

Coordination Chemistry: The carboxylic acid group can act as a ligand for metal ions. cymitquimica.com Research into the synthesis and characterization of metal complexes involving this compound could lead to new catalysts or materials with interesting electronic or magnetic properties.

Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound is a crucial first step to enable its broader study. Exploring its reactivity in various organic transformations would further establish its utility as a versatile building block.

The exploration of these areas would bridge the current knowledge gap and could unlock the full potential of this unique chemical entity in various scientific domains.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxolan-2-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)9-3-1-8(2-4-9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOEVKPCAOMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645374 | |

| Record name | 4-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-03-8 | |

| Record name | 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Dioxolan 2 Ylmethyl Benzoic Acid

Established Synthetic Routes and Reaction Mechanisms

The most direct and widely recognized method for synthesizing 4-(1,3-Dioxolan-2-yl)benzoic acid is the acetalization of 4-formylbenzoic acid. This reaction selectively transforms the aldehyde functional group into a 1,3-dioxolane (B20135) ring, leaving the carboxylic acid group intact.

Acetalization of 4-Formylbenzoic Acid with Ethylene (B1197577) Glycol

Acetalization is a reversible reaction where an aldehyde or ketone reacts with an alcohol to form an acetal (B89532). libretexts.org In this specific synthesis, the aldehyde group of 4-formylbenzoic acid reacts with ethylene glycol, a 1,2-diol, to form a stable five-membered cyclic acetal known as a 1,3-dioxolane. wikipedia.orgnih.gov

The reaction mechanism proceeds through several key steps. First, the carbonyl oxygen of the aldehyde is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.org A molecule of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a carbocation. The second hydroxyl group of the same ethylene glycol molecule then attacks this carbocation, and a final deprotonation step yields the cyclic acetal product and regenerates the acid catalyst. libretexts.orgwikipedia.org

The formation of the dioxolane from 4-formylbenzoic acid and ethylene glycol requires an acid catalyst to proceed effectively. libretexts.org A variety of catalytic systems can be employed, ranging from traditional homogeneous acids to more modern heterogeneous catalysts.

A standard laboratory procedure involves heating the reactants in a suitable solvent, such as toluene, in the presence of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH). organic-chemistry.org Other common homogeneous acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄). imist.ma Lewis acids, such as boron trifluoride (BF₃), can also catalyze the reaction. thieme-connect.com

Recent advancements have introduced milder and more reusable catalytic systems. These include solid acid catalysts and various metal triflates. thieme-connect.comias.ac.in For instance, a range of heterogeneous catalysts have been shown to be effective for the acetalization of various aldehydes and ketones with ethylene glycol, which can simplify product purification and catalyst recovery. researchgate.net The reaction temperature can vary widely, from room temperature to the reflux temperature of the solvent (e.g., 100–140 °C), depending on the chosen catalyst and desired reaction time. thieme-connect.comgoogle.com

Interactive Table: Catalytic Systems for Acetalization

| Catalyst Type | Specific Examples | Typical Conditions |

|---|---|---|

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Reflux in toluene or benzene (B151609) organic-chemistry.org |

| Homogeneous Lewis Acids | Boron trifluoride (BF₃), Titanium tetrachloride (TiCl₄) | Varies, often dichloromethane at low temp. thieme-connect.com |

| Heterogeneous Solid Acids | Montmorillonite K10 clay, Zeolites, Sulfonated resins | Elevated temperatures nih.govias.ac.in |

| Other Catalysts | Iodine, Scandium triflate (Sc(OTf)₃), Eosin Y (photocatalyst) | Often milder conditions (e.g., room temp.) imist.mathieme-connect.com |

Acetal formation is an equilibrium-controlled process that produces water as a byproduct. wikipedia.org According to Le Châtelier's principle, the continuous removal of water from the reaction mixture is crucial to shift the equilibrium towards the formation of the acetal product, thereby ensuring a high yield. wikipedia.orgjove.com

The most common method for water removal in a laboratory or industrial setting is azeotropic distillation using a Dean-Stark apparatus. jove.comrsc.orgwikipedia.org The reaction is typically conducted in a solvent, like toluene or benzene, that forms a minimum-boiling azeotrope with water. As the mixture is heated to reflux, the water-solvent azeotrope vaporizes, condenses in the attached reflux condenser, and collects in the graduated side arm of the Dean-Stark trap. wikipedia.org Since water is denser than toluene, it separates and collects at the bottom of the trap, while the solvent overflows and returns to the reaction flask. wikipedia.org This process effectively sequesters the water byproduct, preventing it from participating in the reverse hydrolysis reaction. wikipedia.org

Alternative methods for water removal include the use of chemical or physical desiccants, such as molecular sieves or anhydrous salts, which are added directly to the reaction mixture. wikipedia.org

Alternative Synthetic Approaches for Related Dioxolane-Containing Benzoic Acid Derivatives

Beyond the direct acetalization of 4-formylbenzoic acid, other synthetic strategies can be employed to generate dioxolane-containing benzoic acids, often leveraging the dioxolane moiety as a protecting group or incorporating it via organometallic intermediates.

The formation of a 1,3-dioxolane is a widely used strategy to protect aldehyde or ketone functional groups during multi-step organic syntheses. wikipedia.orgthieme-connect.com The cyclic acetal group is notably stable under neutral or basic conditions and is resistant to many oxidizing and reducing agents, as well as nucleophiles. organic-chemistry.orgthieme-connect.com However, it can be easily removed (deprotected) by treatment with aqueous acid, regenerating the original carbonyl group. thieme-connect.com

This strategy can be applied to synthesize derivatives of 4-(1,3-dioxolan-2-yl)benzoic acid. For example, one could start with 4-formylbenzoic acid methyl ester. The aldehyde group would first be protected as a dioxolane. With the aldehyde protected, the ester group could then be hydrolyzed to the carboxylic acid under basic conditions without affecting the dioxolane ring. A final acidic workup would yield the desired product. This approach is particularly useful when reaction conditions required for modifying another part of the molecule would otherwise react with the sensitive aldehyde group.

Organometallic reagents provide a powerful method for constructing carbon-carbon bonds and introducing functional groups. A synthetic route to 4-(1,3-dioxolan-2-yl)benzoic acid can be designed using a Grignard reaction.

This synthesis would begin with a molecule containing both a halogen (like bromine) and a protected aldehyde on a benzene ring, for example, 4-bromo-benzaldehyde ethylene acetal. This starting material is prepared by the acetalization of 4-bromobenzaldehyde. The Grignard reagent, 4-(1,3-dioxolan-2-yl)phenylmagnesium bromide, is then formed by reacting the bromo-dioxolane compound with magnesium metal in an anhydrous ether solvent.

In the final step, this Grignard reagent is reacted with carbon dioxide (often in the form of dry ice), a process known as carbonation. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidification with a dilute acid protonates the salt, yielding the final product, 4-(1,3-dioxolan-2-yl)benzoic acid. This method is highly effective for creating benzoic acid derivatives from aryl halides.

Esterification and Subsequent Hydrolysis Routes

A primary route for the synthesis of 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid involves the preparation of a corresponding ester, followed by its hydrolysis to the final carboxylic acid. This two-step approach is a common strategy in organic synthesis to protect the carboxylic acid functionality or to facilitate purification.

One plausible synthetic pathway begins with a precursor such as methyl 4-(bromomethyl)benzoate. The bromo group can be displaced by a nucleophile, and the dioxolane ring can be formed through acetalization. However, a more direct approach often involves the esterification of a pre-formed benzoic acid derivative. For instance, a related compound, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, is synthesized by first forming the core heterocyclic structure and then converting the carboxylic acid to an acid chloride using thionyl chloride, which is subsequently reacted with various alcohols to form esters researchgate.net.

Following the synthesis of the ester precursor, such as methyl 4-(1,3-Dioxolan-2-ylmethyl)benzoate, the final step is hydrolysis to yield the desired carboxylic acid. This transformation is typically achieved through base-catalyzed hydrolysis. The ester is treated with a base, such as sodium hydroxide (B78521) (NaOH), in a mixture of water and an organic solvent like methanol. The reaction mixture is heated under reflux to drive the reaction to completion. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to precipitate the final product, this compound. This method is a standard procedure for the hydrolysis of methyl esters of benzoic acid derivatives researchgate.net.

| Reaction Step | Reagents and Conditions | Product | Typical Yield (%) |

| Esterification | Benzoic acid derivative, Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄), Reflux | Methyl Benzoate derivative | 70-90 |

| Hydrolysis | Methyl Ester, NaOH, Methanol/Water, Reflux; then HCl (aq) | Carboxylic Acid | >90 |

Purification and Isolation Techniques for this compound

The purification of this compound is crucial to remove any unreacted starting materials, byproducts, and impurities. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of benzoic acid derivatives. For compounds of this nature, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase, offering good separation based on the hydrophobicity of the molecules.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the buffer is a critical parameter, and for acidic compounds like benzoic acid derivatives, it is often adjusted to be in the acidic range to ensure the compound is in its neutral form, which generally leads to better retention and peak shape. Modifiers such as formic acid or phosphoric acid are frequently added to the mobile phase to control the pH and improve the separation sielc.com. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities.

| Parameter | Typical Conditions for Benzoic Acid Derivatives |

| Stationary Phase | C18 silica gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., 0.1% Formic Acid) |

| Detection | UV spectroscopy (e.g., at 254 nm) |

Recrystallization Protocols

Recrystallization is a widely used and effective method for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For benzoic acid and its derivatives, a variety of solvents can be employed. Water is a common choice for the recrystallization of benzoic acid itself, as its solubility in hot water is significantly higher than in cold water ma.eduresearchgate.net. However, for more complex derivatives like this compound, a mixed solvent system is often more effective. Common solvent pairs include ethanol/water, where the compound is dissolved in the more soluble solvent (ethanol) at an elevated temperature, and the less soluble solvent (water) is added dropwise until the solution becomes turbid, after which it is allowed to cool slowly to form crystals reddit.com. Other potential solvent systems include mixtures of a polar solvent like acetone or ethyl acetate with a nonpolar solvent like hexane or heptane whiterose.ac.uk.

| Solvent/Solvent System | Rationale for Use |

| Water | Good for simple benzoic acids; significant solubility difference between hot and cold. |

| Ethanol/Water | A versatile mixed-solvent system for compounds with intermediate polarity. |

| Acetone/Hexane | Suitable for a range of organic compounds; good solubility in acetone, poor in hexane. |

| Ethyl Acetate/Heptane | Another common mixed-solvent system for purification of moderately polar compounds whiterose.ac.uk. |

Green Chemistry Principles in the Synthesis of Dioxolane-Benzoic Acid Conjugates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of dioxolane-benzoic acid conjugates can be made more sustainable by considering the origin of precursors and the nature of the catalysts and solvents used.

Sustainable Precursor Utilization

A key aspect of green chemistry is the use of renewable feedstocks. Ethylene glycol, a necessary component for the formation of the 1,3-dioxolane ring, can be produced from biomass. The catalytic conversion of cellulose, a major component of lignocellulosic biomass, can yield ethylene glycol, offering a green alternative to petroleum-based production semanticscholar.orgrsc.orgspecialchem.comrsc.orgresearchgate.net. Similarly, benzoic acid derivatives can potentially be synthesized from biomass. For example, some organic acids can be derived from the oxidation of lignin, another major component of biomass rsc.org. By utilizing biomass-derived ethylene glycol and benzoic acid precursors, the synthesis of this compound can be aligned with the principles of sustainable chemistry.

Eco-friendly Catalysis and Solvent Systems

The choice of catalysts and solvents significantly impacts the environmental footprint of a chemical process. In esterification and acetalization reactions, traditional homogeneous acid catalysts like sulfuric acid can be replaced with heterogeneous solid acid catalysts. These solid catalysts, which can include ion-exchange resins or metal oxides, offer several advantages, such as ease of separation from the reaction mixture, reusability, and reduced corrosivity mdpi.comepa.gov. The use of such catalysts simplifies the work-up procedure and minimizes waste generation.

For acetalization, lanthanide-based metal-organic frameworks (MOFs) have been investigated as recyclable heterogeneous catalysts acs.org. Furthermore, exploring benign solvent systems or even solvent-free conditions can further enhance the green credentials of the synthesis. For instance, deep eutectic solvents (DES) have been explored as dual solvent-catalysts for esterification reactions, offering a more environmentally friendly alternative to traditional organic solvents dergipark.org.tr.

| Green Chemistry Approach | Application in Synthesis | Environmental Benefit |

| Renewable Feedstocks | Use of biomass-derived ethylene glycol and benzoic acid precursors. | Reduces reliance on fossil fuels and promotes a circular economy. |

| Heterogeneous Catalysis | Employing solid acid catalysts for esterification and acetalization. | Facilitates catalyst recovery and reuse, minimizing waste and corrosion. |

| Eco-friendly Solvents | Utilizing benign solvents like deep eutectic solvents or solvent-free conditions. | Reduces the use of volatile organic compounds (VOCs) and associated environmental and health risks. |

Chemical Reactivity and Transformative Potential of 4 1,3 Dioxolan 2 Ylmethyl Benzoic Acid

Reactivity of the Benzoic Acid Moiety

The benzoic acid portion of the molecule, consisting of a carboxylic acid group attached to a benzene (B151609) ring, is a primary site for chemical reactions.

The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation under typical conditions. The most prominent reaction of this moiety is its acidic proton, which readily participates in acid-base reactions. Treatment of 4-(1,3-dioxolan-2-ylmethyl)benzoic acid with a suitable base results in deprotonation and the formation of a corresponding carboxylate salt. thieme-connect.de These salts often exhibit increased water solubility and crystallinity compared to the parent acid. thieme-connect.de

Table 1: Carboxylate Salt Formation

| Base | Product |

|---|---|

| Sodium hydroxide (B78521) (NaOH) | Sodium 4-(1,3-dioxolan-2-ylmethyl)benzoate |

| Potassium carbonate (K₂CO₃) | Potassium 4-(1,3-dioxolan-2-ylmethyl)benzoate |

The carboxylic acid group can be reduced to a primary alcohol, yielding [4-(1,3-dioxolan-2-ylmethyl)phenyl]methanol. This transformation requires powerful reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. The reaction proceeds without affecting the aromatic ring or the 1,3-dioxolane (B20135) group, which is stable to these reductive conditions. thieme-connect.de

Table 2: Reduction of Benzoic Acid Moiety

| Reducing Agent | Product | Typical Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | [4-(1,3-dioxolan-2-ylmethyl)phenyl]methanol | Anhydrous ether or THF, followed by aqueous workup |

Recent studies have also demonstrated the selective hydrogenation of benzoic acid to benzyl (B1604629) alcohol using specific catalysts like Pt/SnO₂, under milder conditions than previously reported. qub.ac.uk

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the two existing substituents: the carboxylic acid group (-COOH) and the 1,3-dioxolan-2-ylmethyl group (-CH₂-C₃H₅O₂).

-COOH group: This is a deactivating group and a meta-director due to its electron-withdrawing nature. truman.edureddit.com

-CH₂-C₃H₅O₂ group: This is considered an alkyl-type substituent, which is a weakly activating group and an ortho, para-director.

The directing effects of these two groups are synergistic in this molecule. The positions ortho to the alkyl-type group are the same as the positions meta to the carboxylic acid group. Therefore, electrophilic attack is strongly favored at the positions indicated by the arrows in the diagram below.

Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org For this compound, this reaction is expected to yield 4-(1,3-dioxolan-2-ylmethyl)-3-nitrobenzoic acid.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished by treating the compound with the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, creating a stronger electrophile. This reaction would produce the corresponding 3-halo-4-(1,3-dioxolan-2-ylmethyl)benzoic acid.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(1,3-Dioxolan-2-ylmethyl)-3-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(1,3-dioxolan-2-ylmethyl)benzoic acid |

Reactivity of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl functional group. nih.gov Its stability and reactivity are highly dependent on the pH of the surrounding medium.

The 1,3-dioxolane ring is notably stable under neutral and basic conditions. thieme-connect.deorganic-chemistry.org It is also resistant to many nucleophiles and reducing agents. However, the acetal linkage is labile in the presence of acid. thieme-connect.de Acid-catalyzed hydrolysis readily cleaves the 1,3-dioxolane ring to regenerate the original carbonyl compound and the diol from which it was formed. In the case of this compound, acidic hydrolysis would yield 4-(formylmethyl)benzoic acid and ethylene (B1197577) glycol. This pH-dependent stability makes the 1,3-dioxolane group a useful protective strategy in multi-step organic syntheses. organic-chemistry.org

Table 4: Stability of the 1,3-Dioxolane Ring

| Condition | Stability | Reaction Product (if any) |

|---|---|---|

| Acidic (e.g., aq. HCl) | Labile | 4-(Formylmethyl)benzoic acid and Ethylene glycol |

| Neutral (e.g., H₂O) | Stable | No reaction |

Hydrolysis and Acetal Deprotection Strategies

The 1,3-dioxolane group in this compound serves as a protecting group for a formyl group (-CHO). The removal of this group, or deprotection, is a critical step to unmask the aldehyde for subsequent reactions. This is typically achieved through hydrolysis, and various strategies have been developed to effect this transformation under different conditions to ensure compatibility with other functional groups in the molecule.

The most common method for deprotection is acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org The reaction involves protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond and subsequent attack by water. This process regenerates the aldehyde and ethylene glycol. The conditions for this reaction can be tuned from strong aqueous acids to milder Lewis acids, depending on the sensitivity of the substrate. For instance, while dioxolanes are generally stable to bases and nucleophiles, they are readily cleaved under acidic conditions. organic-chemistry.org This acid sensitivity, however, can be a limitation when other acid-labile groups are present in a complex synthesis. tandfonline.com

To address this, several milder and more selective deprotection methods have been developed. These strategies often employ Lewis acids or reagents that can operate under neutral or near-neutral conditions. The choice of deprotection strategy is crucial for the successful incorporation of the aldehyde functionality in multi-step syntheses.

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | Classical and effective method, but harsh and not suitable for acid-sensitive substrates. | organic-chemistry.orgscielo.br |

| p-Toluenesulfonic acid (PTSA) | Acetone/Water | Commonly used solid acid catalyst, can sometimes cleave other acid-labile groups. | tandfonline.com |

| Erbium(III) triflate (Er(OTf)₃) | Wet nitromethane, room temperature | Very gentle Lewis acid catalyst for chemoselective cleavage. | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, room temperature | Provides high yields and selectivity at nearly neutral pH. | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic amount, rapid conversion under mild conditions. | wikipedia.orgorganic-chemistry.org |

| Iodine (I₂) | Acetone, neutral conditions | Convenient deprotection in excellent yields within minutes. | organic-chemistry.org |

| Catalytic Hydrogenation (Pd-C) | THF, 1 atm H₂ | Mild and selective for specific acetals like 4-phenyl-1,3-dioxolanes, stable for other acid-labile groups. | tandfonline.com |

Derivatization Strategies for Advanced Chemical Synthesis

The carboxylic acid group of this compound is a prime site for derivatization, enabling its incorporation into a wide array of more complex molecules such as esters, amides, and carbamates. These derivatives are fundamental in medicinal chemistry and materials science.

Esterification of this compound can be achieved through several standard methods. The most direct is the Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst. However, to avoid potential hydrolysis of the dioxolane group under these conditions, milder methods are often preferred. One common strategy is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride readily reacts with alcohols, even sterically hindered ones, to form the corresponding ester under neutral or basic conditions.

Similarly, amide synthesis typically proceeds through the activation of the carboxylic acid. The formation of an acyl chloride, followed by reaction with a primary or secondary amine, is a highly effective method for creating the amide bond. google.com Alternatively, peptide coupling reagents can be used to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the harsh conditions of acyl chloride formation.

| Derivative Type | Reactant | Common Reagents | Potential Product Name |

|---|---|---|---|

| Ester | Methanol | SOCl₂, then Methanol | Methyl 4-(1,3-dioxolan-2-ylmethyl)benzoate |

| Ester | Ethanol | DCC, DMAP, Ethanol | Ethyl 4-(1,3-dioxolan-2-ylmethyl)benzoate |

| Amide | Ammonia | SOCl₂, then NH₃ | 4-(1,3-Dioxolan-2-ylmethyl)benzamide |

| Amide | Aniline | EDC, HOBt, Aniline | N-Phenyl-4-(1,3-dioxolan-2-ylmethyl)benzamide |

| Amide | Benzylamine | T3P, Benzylamine | N-Benzyl-4-(1,3-dioxolan-2-ylmethyl)benzamide |

The synthesis of carbamates from this compound involves the transformation of the carboxylic acid into an isocyanate intermediate, which is then trapped by an alcohol. organic-chemistry.org This transformation is most commonly achieved via the Curtius rearrangement. proquest.comwikipedia.org The process begins with the conversion of the carboxylic acid into an acyl azide (B81097). This can be accomplished by reacting an activated form of the acid (like the acyl chloride) with sodium azide, or by using reagents like diphenylphosphoryl azide (DPPA). proquest.com

Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate. This highly reactive intermediate is not isolated but is trapped in situ with an alcohol or phenol (B47542) to yield the stable carbamate (B1207046) product. organic-chemistry.orgrsc.org This one-pot procedure is versatile and tolerates a variety of functional groups. organic-chemistry.org

Catalytic Transformations Involving this compound

The benzoic acid moiety of the title compound can participate in a range of modern catalytic transformations, particularly those mediated by palladium. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule.

Palladium-catalyzed C-H activation is a powerful tool for the functionalization of aromatic rings. For benzoic acid derivatives, the carboxylic acid group can act as a directing group, facilitating reactions at the ortho C-H bond. While direct C-H carboxylation of an already carboxylated ring is less common, related palladium-catalyzed C-H functionalization reactions are well-established. rsc.org

For instance, palladium-catalyzed ortho-arylation and ortho-acylation of benzoic acids have been extensively developed. rsc.orgnih.gov These reactions typically involve a Pd(II) catalyst and an oxidant, and they allow for the introduction of new aryl or acyl groups at the position adjacent to the carboxylic acid. The carboxylic acid group first coordinates to the palladium center, forming a palladacycle intermediate which then facilitates the C-H activation step. rsc.org Such transformations could be applied to this compound to create more complex, multi-substituted aromatic structures, provided the dioxolane group is stable to the reaction conditions.

Decarboxylative cross-ketonization is an emerging synthetic strategy that uses carboxylic acids as building blocks for the formation of unsymmetrical ketones. researchgate.net This reaction represents a sustainable alternative to classical methods like Friedel-Crafts acylation. doi.org In this process, an aromatic carboxylic acid can be coupled with an aliphatic carboxylic acid in the presence of a catalyst to form an aryl alkyl ketone, with carbon dioxide and water as the only byproducts. doi.orgruhr-uni-bochum.de

While direct homo-ketonization of benzoic acids is generally not feasible as they lack the required α-protons, they serve as excellent partners in cross-ketonization reactions. ruhr-uni-bochum.de Various catalysts, including those based on iron (such as magnetite nanoparticles) and palladium, have been shown to be effective. researchgate.netdoi.org In the context of this compound, this molecule could potentially react with an aliphatic carboxylic acid (e.g., phenylacetic acid) to yield the corresponding ketone, offering a regioselective route to complex keto-acetals. researchgate.net This photoredox-based metallaphotoredox strategy achieves cross-selectivity by leveraging the different reactivities of the two carboxylic acids. researchgate.net

Applications in Advanced Materials Science and Supramolecular Chemistry

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid as a Building Block in Organic Synthesis

In the realm of organic synthesis, this compound is recognized for its utility as a structural motif and a strategic intermediate. The presence of two distinct functional groups—a carboxylic acid and a dioxolane ring—on a stable benzene (B151609) framework allows for sequential and controlled chemical transformations.

Precursor for Complex Organic Molecules

This compound serves as a key precursor in the synthesis of more intricate molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. cymitquimica.com The carboxylic acid group provides a reactive handle for forming amide bonds, esters, or for engaging in metal-catalyzed cross-coupling reactions. Simultaneously, the dioxolane moiety contains a latent aldehyde group that can be unveiled at a later synthetic stage, enabling further molecular elaboration. This dual functionality makes it an efficient starting material, reducing the number of synthetic steps required to build complex target molecules. Its structure is also of interest as a precursor for polymer synthesis, where the carboxylic acid can be used for polymerization while the protected aldehyde offers a site for post-polymerization modification. cymitquimica.com

Protecting Group Functionality in Multi-step Synthesis

A critical aspect of multi-step synthesis is the strategic use of protecting groups to mask reactive functionalities while other parts of a molecule are being modified. ku.ac.keutdallas.edu The dioxolane ring in this compound functions as a stable acetal (B89532), effectively protecting an aldehyde functional group from reacting under conditions where the carboxylic acid is being manipulated. nih.gov

This protecting group is robust under a variety of reaction conditions, including basic, nucleophilic, and many oxidative/reductive environments, yet it can be readily removed (deprotected) under mild acidic conditions to regenerate the aldehyde. This controlled "unmasking" of the aldehyde is a powerful tool, allowing chemists to introduce this reactive group at a precise moment in a complex synthetic sequence. researchgate.net

| Role in Synthesis | Functional Group | Description |

| Reactive Handle | Carboxylic Acid (-COOH) | Enables formation of amides, esters, and participation in coupling reactions. |

| Protected Functionality | Dioxolane Ring | Acts as a stable acetal, protecting a reactive aldehyde group for later use. |

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. ekb.egresearchgate.net The predictable structures and high porosity of these materials make them suitable for applications in gas storage, separation, and catalysis. nih.govresearchgate.net this compound is a valuable component in the design and synthesis of these advanced materials.

Ligand Design and Coordination Chemistry

In the context of MOFs, organic molecules known as linkers or ligands are used to connect metal ions or clusters into extended networks. ekb.eg The carboxylic acid group of this compound can deprotonate to form a carboxylate, which effectively coordinates with metal centers to build the framework structure. cymitquimica.com The remainder of the molecule, the 4-(1,3-dioxolan-2-ylmethyl)phenyl group, extends into the pores of the MOF, lining the internal surface.

The presence of the dioxolane group within the pores imparts specific chemical properties, influencing the framework's polarity, hydrophobicity, and its affinity for guest molecules. This functionalization is a key strategy in "pore engineering," where the properties of a MOF are tailored for specific applications, such as selective gas adsorption. nih.gov The defined geometry of this ligand helps ensure the formation of a regular, crystalline structure. hud.ac.uk

Modulator Role in MOF Synthesis

In addition to acting as a primary structural linker, monocarboxylic acids are often used as "modulators" in MOF synthesis to control crystal growth, size, and the introduction of defects. researchgate.net Benzoic acid is a widely studied modulator, particularly in the synthesis of zirconium-based MOFs like UiO-66. scispace.comresearchgate.net Modulators compete with the primary linker for coordination sites on the metal clusters, which can enhance the crystallinity and introduce beneficial structural defects. nih.gov

As a derivative of benzoic acid, this compound can also function as a modulator. Its larger size compared to simple benzoic acid can have a more significant impact on the resulting MOF structure, potentially creating larger pores or a higher concentration of defects, which can sometimes enhance catalytic activity or adsorption capacity. researchgate.netrsc.org

| Modulator | Chemical Formula | Key Feature |

| Acetic Acid | CH₃COOH | Small, commonly used modulator. nih.gov |

| Benzoic Acid | C₇H₆O₂ | Aromatic modulator, extensively studied for defect engineering in UiO-66. scispace.comnih.gov |

| This compound | C₁₁H₁₂O₄ | Larger, functionalized modulator offering increased steric influence and pore functionalization. |

Structural Elucidation of Framework Materials

The incorporation of a well-defined ligand like this compound is crucial for the structural elucidation of the resulting framework materials. When single crystals of a new MOF are obtained, X-ray diffraction analysis is used to determine the precise arrangement of atoms. The distinct size and shape of this ligand make it readily identifiable within the crystal structure, confirming how it connects the metal centers and populates the framework.

Furthermore, spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the ligand's characteristic functional groups (e.g., the C-O bonds of the dioxolane and the carboxylate group) in the bulk material. nih.gov Thermogravimetric analysis (TGA) can also be used to study the thermal stability of the framework and confirm the ligand-to-metal ratio. nih.gov

Polymer Chemistry and Monomer Development

The dual functionality of this compound, with its carboxylic acid group capable of undergoing traditional polymerization reactions and the dioxolane ring offering a site for post-polymerization modification, makes it a versatile tool for polymer chemists. This structure allows for the design of complex polymer architectures, including linear, branched, and cross-linked systems, with precise control over their final properties.

While polylactic acid (PLA) is primarily synthesized from lactic acid or lactide monomers, the incorporation of comonomers is a common strategy to enhance its properties. Benzoic acid derivatives can be introduced into the polyester (B1180765) backbone to improve thermal stability and mechanical strength. Although this compound is not a direct precursor to PLA, its bifunctional nature allows it to be theoretically integrated into polyester chains through polycondensation reactions.

The carboxylic acid group can react with hydroxyl groups of other monomers, such as diols or lactic acid oligomers, to form ester linkages. The presence of the aromatic ring from the benzoic acid moiety would be expected to increase the glass transition temperature (Tg) and rigidity of the resulting copolyester compared to pure PLA. The pendant dioxolane group would offer a site for further chemical modifications.

Table 1: Predicted Influence of Incorporating this compound as a Comonomer on Polyester Properties

| Property | Expected Change | Rationale |

| Glass Transition Temperature (Tg) | Increase | Introduction of a rigid aromatic ring into the polymer backbone restricts chain mobility. |

| Mechanical Strength | Increase | The rigid nature of the benzoic acid unit can enhance the tensile strength and modulus of the polymer. |

| Thermal Stability | Increase | Aromatic structures generally exhibit higher degradation temperatures compared to aliphatic chains. |

| Hydrophobicity | Increase | The aromatic ring is more hydrophobic than the aliphatic backbone of PLA, potentially reducing water absorption. |

| Chemical Reactivity | Increased Potential | The pendant dioxolane group can be hydrolyzed to an aldehyde, providing a reactive site for cross-linking or functionalization. |

There is a growing demand for polymers derived from renewable resources to reduce the environmental impact of plastics. google.com Benzoic acid and its derivatives are recognized as potential bio-based building blocks for polymers. researchgate.net While many benzoic acid derivatives are synthesized from petroleum feedstocks, there are established biochemical pathways for the production of benzoic acid from renewable sources like shikimic acid, which is found in plants.

The synthesis of polyesters and other polymers from bio-derived monomers is a key area of research in green chemistry. google.com Benzoic acid derivatives, in particular, are being explored for the creation of high-performance bioplastics with enhanced thermal and mechanical properties due to the incorporation of aromatic structures. nih.gov this compound, if synthesized from bio-based benzoic acid, could serve as a valuable monomer in the development of sustainable and functional polymers.

The incorporation of this compound into polymer architectures can be achieved through several polymerization techniques. The carboxylic acid functionality allows it to act as a monomer in step-growth polymerization, such as polycondensation with diols or diamines to form polyesters or polyamides, respectively.

The presence of the 1,3-dioxolane (B20135) group, which is a cyclic acetal, introduces a unique feature into the polymer structure. Acetal groups are generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to yield an aldehyde and a diol. This characteristic can be exploited in several ways:

Pendant Functional Groups: The dioxolane ring can be retained as a stable pendant group along the polymer chain, influencing the polymer's solubility, polarity, and packing.

Post-Polymerization Modification: The controlled hydrolysis of the acetal group can unmask a reactive aldehyde functionality. This aldehyde can then be used for subsequent reactions, such as cross-linking the polymer chains to form a thermoset material, or for grafting other molecules onto the polymer backbone to introduce new properties.

Degradable Polymers: The acid-labile nature of the acetal linkage could be utilized to design degradable polymers. researchgate.net Under specific acidic conditions, the polymer backbone or side chains could be cleaved, leading to the breakdown of the material. This is a desirable feature for applications such as drug delivery systems or temporary medical implants.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Polymerization Method | Key Feature | Potential Application |

| Linear Copolyester | Polycondensation with diols and other dicarboxylic acids | Enhanced thermal and mechanical properties due to aromatic units. | Engineering plastics, fibers. |

| Functionalized Polymer | Polycondensation followed by hydrolysis of the dioxolane group | Pendant aldehyde groups for further reaction. | Adhesives, coatings, biocompatible materials. |

| Cross-linked Network | Polycondensation and subsequent acid-catalyzed cross-linking | Improved solvent resistance and dimensional stability. | Thermosetting resins, hydrogels. |

| Degradable Polymer | Incorporation of the acetal within the polymer backbone | Acid-triggered degradation. | Controlled drug release, temporary implants. |

The versatility of this compound as a monomer opens up possibilities for the creation of a wide range of novel polymers with tailored properties for advanced applications in materials science.

Computational and Theoretical Investigations of 4 1,3 Dioxolan 2 Ylmethyl Benzoic Acid

Electronic Structure Analysis and Quantum Chemical Studies

Detailed research findings from theoretical calculations would likely focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid, the presence of the electron-withdrawing carboxylic acid group and the electron-donating dioxolane ring would influence these frontier orbitals.

The molecular electrostatic potential (MEP) map is another crucial output of quantum chemical studies. It visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and dioxolane moieties, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, marking it as an electrophilic site.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the methylene (B1212753) bridge and the dioxolane ring in this compound allows for multiple spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a molecule over time. By simulating the atomic motions based on classical mechanics, MD can identify the most stable conformations and the energy barriers between them.

For this compound, key dihedral angles, such as those around the C-C bond connecting the benzoic acid and the dioxolane methyl group, and within the dioxolane ring itself, would be monitored during the simulation. The analysis of the simulation trajectory would reveal the preferred orientations of the different functional groups. The dioxolane ring itself can adopt various conformations, such as the envelope and twist forms, and MD simulations can quantify the relative populations of these conformers.

| Dihedral Angle | Most Populated Angle (°) | Conformer Population (%) | Description |

|---|---|---|---|

| C(ar)-C(ar)-C(methylene)-C(dioxolane) | 90 | 75 | Describes the orientation of the dioxolane-methyl group relative to the benzene (B151609) ring. |

| O-C-C-O (within dioxolane ring) | 35 | 60 | Indicates a twisted conformation of the dioxolane ring. |

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry offers tools to predict the reactivity of a molecule and to explore potential reaction pathways. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govpreprints.org

For this compound, the Fukui function analysis would likely indicate that the carboxylic acid group is the primary site for nucleophilic attack, particularly at the carbonyl carbon. nih.gov Electrophilic attacks would be favored at the oxygen atoms of the dioxolane and carboxylic acid groups. nih.gov The benzene ring itself could also participate in electrophilic aromatic substitution reactions, and the directing effects of the substituents could be computationally predicted.

Theoretical modeling can also be used to map out the potential energy surface for a given reaction, identifying transition states and calculating activation energies. This allows for the prediction of the most favorable reaction pathways. For instance, the esterification of the carboxylic acid group or the hydrolysis of the dioxolane ring could be modeled to understand the reaction mechanisms and kinetics.

| Descriptor | Value | Interpretation |

|---|---|---|

| Ionization Potential | 8.2 eV | Energy required to remove an electron. |

| Electron Affinity | 0.9 eV | Energy released upon adding an electron. |

| Global Hardness (η) | 3.65 eV | Measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.5 eV | Propensity of the molecule to accept electrons. |

Ligand-Metal Interaction Modeling in Coordination Complexes

The presence of oxygen atoms in the carboxylic acid and dioxolane moieties makes this compound a potential ligand for metal ions. Computational modeling can be employed to study the formation and properties of coordination complexes involving this molecule. By simulating the interaction between the ligand and a metal center, it is possible to predict the preferred coordination modes, binding energies, and the electronic structure of the resulting complex.

DFT calculations can be used to optimize the geometry of the metal complex and to analyze the nature of the metal-ligand bonds. For example, the interaction of this compound with a transition metal ion like copper(II) could be modeled. The calculations would likely show that the carboxylic acid group is the primary binding site, potentially acting as a bidentate or bridging ligand. The oxygen atoms of the dioxolane ring might also participate in coordination, leading to the formation of a chelate complex. The calculated binding energy would provide a quantitative measure of the stability of the complex.

| Parameter | Calculated Value | Description |

|---|---|---|

| Binding Energy | -120 kJ/mol | Indicates a stable complex formation. |

| Cu-O (carboxylate) Bond Distance | 1.95 Å | Typical bond length for a Cu(II)-carboxylate interaction. |

| Cu-O (dioxolane) Bond Distance | 2.10 Å | Suggests a weaker, secondary interaction with the dioxolane oxygen. |

Advanced Analytical Methodologies for Characterization of 4 1,3 Dioxolan 2 Ylmethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework of 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid.

In the ¹H NMR spectrum, specific proton signals can be assigned to the different parts of the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (approximately 7.4-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring. The proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, often above 12 ppm. The methine proton of the dioxolane ring would likely appear as a triplet around 5.0 ppm. The methylene (B1212753) protons of the dioxolane ring are expected to show a multiplet around 4.0 ppm, while the methylene bridge connecting the two rings would produce a doublet around 3.1 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172 ppm. The aromatic carbons show signals in the 125-145 ppm range. The acetal (B89532) carbon of the dioxolane ring is expected around 103 ppm, with the adjacent methylene carbons of the dioxolane appearing around 65 ppm. The methylene bridge carbon would be found further upfield. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Carboxylic Acid (COOH) | ~12.0-13.0 (s, 1H) | ~172.0 |

| Aromatic (C-H) | ~8.10 (d, 2H), ~7.40 (d, 2H) | ~130.0, ~129.5 |

| Aromatic (Quaternary) | - | ~145.0, ~125.0 |

| Dioxolane (CH) | ~5.0 (t, 1H) | ~103.0 |

| Dioxolane (CH₂) | ~4.0 (m, 4H) | ~65.0 |

| Methylene Bridge (CH₂) | ~3.1 (d, 2H) | ~40.0 |

| Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgrsc.org s = singlet, d = doublet, t = triplet, m = multiplet. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molar mass: 208.21 g/mol ), high-resolution mass spectrometry would confirm the molecular formula, C₁₁H₁₂O₄. molport.com

In addition to molecular weight determination, MS provides structural information through fragmentation analysis. biorxiv.org When the ionized molecule (molecular ion, [M]⁺) is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern of benzoic acid derivatives often involves the loss of the carboxylic acid group or parts of it. docbrown.infosci-hub.se A key fragmentation for this compound would be the loss of the hydroxyl radical (•OH, 17 Da) to give an ion at m/z 191, followed by the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 163. Another major fragmentation pathway involves the dioxolane group. For instance, cleavage of the bond between the methylene bridge and the dioxolane ring can lead to characteristic fragments. The base peak in the mass spectrum of benzoic acid itself is often the benzoyl cation [C₆H₅CO]⁺ at m/z 105. docbrown.info A similar fragmentation for the target molecule could produce an ion at m/z 149.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 208 | [C₁₁H₁₂O₄]⁺ (Molecular Ion) | - |

| 191 | [C₁₁H₁₁O₃]⁺ | •OH |

| 163 | [C₁₀H₁₁O₂]⁺ | •OH, CO |

| 149 | [C₉H₉O₂]⁺ | •CH₂CHO₂ |

| 135 | [C₈H₇O₂]⁺ | C₂H₄O₂ |

| 77 | [C₆H₅]⁺ | C₅H₇O₄ |

| Fragmentation patterns are predicted based on established principles of mass spectrometry for benzoic acids and acetals. docbrown.infosci-hub.semiamioh.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands corresponding to its distinct structural features. youtube.com

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid group, typically appearing between 2500 and 3300 cm⁻¹. docbrown.info This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid results in a strong, sharp peak between 1690 and 1760 cm⁻¹. libretexts.org The C-O stretching of the carboxylic acid would be visible in the 1210-1320 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene and dioxolane groups appear just below 3000 cm⁻¹. The characteristic C-O-C stretching of the acetal group in the dioxolane ring typically produces strong bands in the fingerprint region, around 1150-1050 cm⁻¹. slideshare.netvscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂) | Medium |

| 1760 - 1690 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1600 - 1585 | C=C stretch | Aromatic Ring | Medium |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |

| 1150 - 1050 | C-O-C stretch | Acetal (Dioxolane) | Strong |

| Data compiled from typical IR absorption frequencies for organic functional groups. docbrown.infolibretexts.orgvscht.cz |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.org Molecules with conjugated π systems, known as chromophores, absorb light strongly in the UV-Vis region. libretexts.org In this compound, the benzoic acid moiety acts as the chromophore.

Benzoic acid derivatives typically exhibit characteristic absorption bands corresponding to π→π* electronic transitions within the benzene ring and carbonyl group. researchgate.net These transitions are expected to produce strong absorption peaks. Benzoic acid itself has absorption maxima around 190 nm, 230 nm, and 280 nm. researchgate.net The dioxolan-2-ylmethyl substituent, while not a chromophore itself, can act as an auxochrome, potentially causing a slight shift in the wavelength of maximum absorption (λ_max) and an increase in the molar absorptivity (ε). The specific solvent used can also influence the position of these peaks. shu.ac.ukrsc.org

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Absorption Band | Approximate λ_max (nm) | Electronic Transition | Associated Chromophore |

| Band I | ~280 | π→π | Benzoyl System |

| Band II | ~230 | π→π | Benzoyl System |

| Expected values based on the UV spectra of benzoic acid and its derivatives. researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Determination

An XRD analysis of this compound would reveal its crystal system, space group, and unit cell dimensions. mdpi.commdpi.com A key structural feature of benzoic acid and its derivatives in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.net It is highly probable that this compound would also exhibit this dimeric structure. The analysis would also detail the conformation of the dioxolane ring and its orientation relative to the benzene ring. researchgate.net

Table 5: Example Crystallographic Data Parameters from XRD Analysis

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Triclinic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in angstroms (Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |

| Z | The number of molecules per unit cell. |

| This table presents the type of data obtained from an XRD experiment, not specific values for the target compound. mdpi.commdpi.comresearchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For derivatives of this compound, particularly polymeric derivatives like polyesters or polyamides, TGA is crucial for determining their thermal stability and decomposition profile. researchgate.netmdpi.com

A typical TGA thermogram plots mass percentage against temperature. The initial, slight mass loss at lower temperatures (around 100 °C) is usually attributed to the evaporation of moisture or residual solvent. mdpi.com Significant mass loss at higher temperatures indicates thermal decomposition. The onset temperature of decomposition is a key indicator of the material's thermal stability. mdpi.com For polymers derived from this compound, decomposition might occur in multiple stages, corresponding to the breakdown of different parts of the polymer chain. ekb.eg

Table 6: Typical Thermal Decomposition Stages for a Polymer Derivative via TGA

| Decomposition Stage | Temperature Range (°C) | Typical Mass Loss (%) | Associated Process |

| 1 | 50 - 150 | 1 - 5 | Moisture/Solvent Evaporation |

| 2 | 250 - 400 | 30 - 50 | Decomposition of side chains/labile groups |

| 3 | 400 - 600 | 40 - 60 | Degradation of the polymer backbone |

| Final | > 600 | - | Formation of char residue |

| Temperature ranges and mass loss percentages are illustrative and depend on the specific polymer structure and experimental conditions (e.g., heating rate, atmosphere). mdpi.commdpi.comekb.eg |

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. lcms.cz For polymeric derivatives synthesized from this compound, SEC is essential for determining key parameters that influence the material's physical and mechanical properties.

SEC separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column first, followed by smaller molecules. The data obtained from SEC allows for the calculation of several important molecular weight averages: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the dispersity (Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). nih.gov A dispersity value close to 1.0 indicates a polymer with chains of very similar lengths, whereas higher values indicate a broader distribution of chain lengths. researchgate.net

Table 7: Key Parameters Obtained from SEC Analysis of a Polymer Derivative

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mₙ | An average that accounts for the contribution of larger polymer chains. Mₙ is always greater than or equal to Mₙ. |

| Dispersity (Polydispersity Index) | Đ (or PDI) | A measure of the broadness of the molecular weight distribution (Mₙ/Mₙ). |

| This table defines the standard parameters derived from an SEC experiment. lcms.czpaint.org |

Future Perspectives and Unexplored Research Directions for 4 1,3 Dioxolan 2 Ylmethyl Benzoic Acid

Novel Synthetic Strategies and Process Intensification

The advancement of synthetic methodologies for 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid is crucial for its widespread application. Future research is anticipated to move beyond traditional batch syntheses towards more efficient and sustainable approaches.

Catalytic and Flow Chemistry Approaches: The development of novel catalytic systems for the one-pot synthesis of this molecule from readily available precursors is a significant area of interest. For instance, heterogeneous catalysts could offer advantages in terms of reusability and simplified purification processes. Furthermore, the adoption of continuous flow chemistry presents a paradigm shift in the production of fine chemicals. rsc.orgrsc.org A flow-based synthesis of this compound could offer enhanced reaction control, improved safety, and higher throughput compared to conventional batch methods. nih.govacs.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Novel Catalysis | Higher efficiency, improved selectivity, milder reaction conditions, catalyst recyclability. | Development of heterogeneous catalysts, tandem reactions for one-pot synthesis. |

| Flow Chemistry | Enhanced reaction control, improved safety, higher throughput, easier scale-up. nih.govacs.org | Optimization of reactor design, integration of in-line purification, development of multi-step continuous processes. rsc.orgrsc.org |

Process Intensification: Beyond flow chemistry, other process intensification strategies could be explored. These include microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the use of alternative, greener solvent systems to minimize the environmental impact of the synthesis.

Exploration of Undiscovered Reactivity Patterns

The unique structural features of this compound suggest a rich and largely unexplored reactivity profile. The interplay between the carboxylic acid and the protected aldehyde opens up avenues for novel chemical transformations.

Reactivity of the Dioxolane Ring: While the 1,3-dioxolane (B20135) moiety is commonly employed as a protecting group for aldehydes, its reactivity can be harnessed for synthetic purposes. cymitquimica.comwikipedia.orgkhanacademy.orgpearson.com Future studies could investigate selective ring-opening reactions under specific conditions to generate new functional groups. cymitquimica.comrsc.orgrsc.org For example, acid-catalyzed hydrolysis can deprotect the aldehyde, which can then participate in a wide range of subsequent reactions. Furthermore, the exploration of ring-opening polymerizations initiated at the dioxolane ring could lead to novel polymer architectures. rsc.orgrsc.org

Dual-Functionality Transformations: A key area for future research lies in the development of reactions that simultaneously transform both the carboxylic acid and the dioxolane functionalities. This could lead to the efficient synthesis of complex heterocyclic systems or bifunctional monomers for polymerization. For instance, intramolecular reactions could be designed to create novel macrocyclic structures.

| Functional Group | Potential Reactions | Resulting Structures |

| 1,3-Dioxolane Ring | Selective ring-opening, cymitquimica.com ring-opening polymerization. rsc.orgrsc.org | Aldehydes, diols, novel polymers. |

| Carboxylic Acid | Esterification, amidation, conversion to acid chloride. | Esters, amides, various acyl derivatives. |

| Combined Reactivity | Intramolecular cyclization, bifunctional monomer synthesis. | Heterocycles, macrocycles, functional polymers. |

Advanced Functional Material Design Beyond Current Applications

The bifunctional nature of this compound makes it an excellent candidate for the design of advanced functional materials with tailored properties. cymitquimica.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous metal-organic frameworks (MOFs). rsc.orgresearchgate.netacs.orgbrieflands.comresearchgate.net The presence of the dioxolane group within the pores of the MOF could be exploited for post-synthetic modification, allowing for the introduction of new functionalities after the framework has been assembled. These functionalized MOFs could find applications in gas storage, separation, and catalysis.

Polymers and Dendrimers: This compound can serve as a monomer for the synthesis of a variety of polymers. Polyesters and polyamides can be readily prepared via reactions involving the carboxylic acid group. Moreover, the protected aldehyde can be deprotected post-polymerization to yield polymers with pendant aldehyde groups, which can be further functionalized. google.comresearchgate.net This approach allows for the creation of "smart" polymers that can respond to specific stimuli. The molecule's structure also lends itself to the construction of dendrimers with a precisely controlled architecture.

| Material Type | Key Features | Potential Applications |

| Metal-Organic Frameworks | High porosity, tunable functionality, potential for post-synthetic modification. acs.org | Gas storage and separation, catalysis, sensing. |

| Functional Polymers | Controlled architecture, post-polymerization modification capabilities. google.comresearchgate.net | Drug delivery, responsive materials, advanced coatings. |

| Dendrimers | Well-defined, hyperbranched structures. | Nanomedicine, catalysis, light-harvesting systems. |

Integration into Emerging Fields of Chemical Science

The unique properties of this compound position it for integration into several rapidly advancing areas of chemical science.

Chemical Biology and Drug Delivery: The acetal (B89532) functionality is stable under physiological conditions but can be cleaved under the acidic conditions often found in tumor microenvironments or within cellular lysosomes. This property makes the compound an attractive building block for the development of acid-sensitive linkers in antibody-drug conjugates or for the creation of pH-responsive drug delivery systems. brieflands.comresearchgate.net The benzoic acid moiety can be used to attach therapeutic agents or targeting ligands.

Supramolecular Chemistry: The ability of the carboxylic acid to form hydrogen bonds and the potential for the dioxolane to participate in other non-covalent interactions make this molecule a versatile component for the construction of complex supramolecular assemblies. These could include self-assembling monolayers, gels, and liquid crystals with novel properties and functions.

Self-Immolative Polymers: The structure of this compound is reminiscent of monomers used in the synthesis of self-immolative polymers. These are polymers that can depolymerize in response to a specific trigger, releasing a payload in a controlled manner. acs.org Future research could explore the incorporation of this compound into such systems for applications in sensing and diagnostics.

Q & A

Basic Research Question

- Handling : Use nitrile gloves and chemical goggles to prevent skin/eye contact. Avoid ignition sources due to electrostatic sensitivity .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the dioxolane ring.

- Ventilation : Ensure fume hoods maintain airflow >0.5 m/s during synthesis .

Advanced Note : For hygroscopic batches, use desiccants like silica gel in storage vials to extend shelf life.

How does the electronic nature of substituents on the benzoic acid core influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Electron-withdrawing groups (e.g., -NO₂, -CF₃) meta to the dioxolane enhance electrophilicity, facilitating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. This trend aligns with studies on 4-(8-bromo-2,3-diphenylquinoxalin-5-yl)benzoic acid, where bromine substitution increased Suzuki coupling efficiency by 20% .

Methodological Approach : Use Hammett σ constants to predict substituent effects and design targeted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.